molecular formula C24H14O2 B14663253 1,1'-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) CAS No. 41304-89-6

1,1'-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one)

Cat. No.: B14663253
CAS No.: 41304-89-6
M. Wt: 334.4 g/mol
InChI Key: ZPKYJPWUKXYQHV-UHFFFAOYSA-N
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Description

1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) is an organic compound with the molecular formula C24H16O2 It is a bis-chalcone derivative, characterized by the presence of two phenylprop-2-yn-1-one groups attached to a 1,3-phenylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) can be synthesized through a base-catalyzed Claisen-Schmidt condensation reaction. This involves the reaction of terephthalaldehyde with 2-aminoacetophenone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours until the desired product precipitates out .

Industrial Production Methods

While specific industrial production methods for 1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert the triple bonds into single or double bonds, leading to the formation of saturated or partially saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of saturated or partially saturated derivatives.

    Substitution: Introduction of various functional groups on the phenyl rings.

Scientific Research Applications

1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as dopamine beta-hydroxylase. The compound binds to the active site of the enzyme, leading to its inactivation and subsequent loss of enzyme activity . This interaction can be influenced by the presence of substrates or competitive inhibitors.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(1,3-Phenylene)bis(3-phenylprop-2-en-1-one): A similar bis-chalcone derivative with a double bond instead of a triple bond.

    1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-amine): A derivative with an amine group instead of a ketone group.

    1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-ol): A derivative with a hydroxyl group instead of a ketone group

Uniqueness

1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) is unique due to its specific structural features, including the presence of two phenylprop-2-yn-1-one groups attached to a 1,3-phenylene core. This structure imparts distinct chemical and physical properties, making it valuable for various scientific research applications.

Properties

CAS No.

41304-89-6

Molecular Formula

C24H14O2

Molecular Weight

334.4 g/mol

IUPAC Name

3-phenyl-1-[3-(3-phenylprop-2-ynoyl)phenyl]prop-2-yn-1-one

InChI

InChI=1S/C24H14O2/c25-23(16-14-19-8-3-1-4-9-19)21-12-7-13-22(18-21)24(26)17-15-20-10-5-2-6-11-20/h1-13,18H

InChI Key

ZPKYJPWUKXYQHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C2=CC(=CC=C2)C(=O)C#CC3=CC=CC=C3

Origin of Product

United States

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